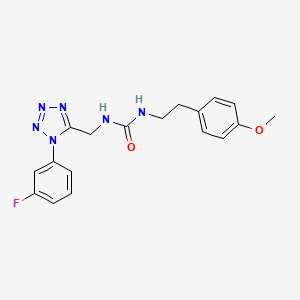
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C18H19FN6O2 and its molecular weight is 370.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a compound of considerable interest in medicinal chemistry due to its unique structural features, including a tetrazole ring and various aromatic substituents. This article provides a comprehensive review of the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₅FN₆O₂, with a molecular weight of approximately 342.33 g/mol. The compound features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅FN₆O₂ |
| Molecular Weight | 342.33 g/mol |
| IUPAC Name | 1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenethyl)urea |
The structure includes a tetrazole ring , a fluorophenyl group , and a methoxyphenyl group , which contribute to its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole moiety is known for its ability to form hydrogen bonds and engage in π-stacking interactions, enhancing binding affinity to target proteins. The fluorophenyl group may also enhance lipophilicity, facilitating cellular uptake and efficacy against various biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including the compound . In vitro assays demonstrated significant activity against various bacterial strains:
- Minimum Inhibitory Concentrations (MICs) for selected strains were reported as follows:
- Staphylococcus aureus: MIC = 8 µg/mL
- Escherichia coli: MIC = 16 µg/mL
- Klebsiella pneumoniae: MIC = 32 µg/mL
These results indicate that the compound exhibits promising antibacterial properties comparable to standard antibiotics .
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies against human cancer cell lines revealed that it can inhibit cell proliferation effectively:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF7 (breast cancer)
The compound showed cytotoxic effects with IC50 values ranging from 10 to 20 µM, indicating moderate potency against these cancer types .
Study on Antimicrobial Activity
In a study evaluating various tetrazole derivatives, the compound exhibited significant antimicrobial activity against clinical isolates of Staphylococcus epidermidis, with an MIC as low as 2 µg/mL for certain strains. This suggests its potential utility in treating infections caused by antibiotic-resistant bacteria .
Study on Anticancer Effects
Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The results indicated that it selectively inhibits cancer cell growth while sparing normal cells, suggesting a favorable therapeutic index for further development in oncology .
特性
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-27-16-7-5-13(6-8-16)9-10-20-18(26)21-12-17-22-23-24-25(17)15-4-2-3-14(19)11-15/h2-8,11H,9-10,12H2,1H3,(H2,20,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSZALRQTITDPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














